3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile
Description
Properties
IUPAC Name |
3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c15-9-11-2-1-3-12(8-11)14(20)19-6-4-18(5-7-19)13-10-16-21-17-13/h1-3,8,10H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOJCOKWBDSKHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO). The product is then purified using techniques like column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Thiadiazole vs. Oxadiazole Derivatives
Replacing the sulfur atom in the thiadiazole ring with oxygen yields 1,3,4-oxadiazole analogs. Key differences include:
- Electronic Effects : Thiadiazole’s sulfur atom increases electron-withdrawing character compared to oxadiazole, enhancing charge transport in conjugated systems .
- Fluorescence: Thiadiazole derivatives exhibit stronger fluorescence due to extended π-conjugation and reduced non-radiative decay. For example, 3,6-bis(4-(1,3,4-thiadiazol-2-yl)phenyl)-1,2,4,5-tetrazine derivatives show superior emission properties compared to oxadiazole analogs .
Benzonitrile-Containing OLED Materials
Benzonitrile is a common substituent in TADF emitters. Comparisons include:
- 4-(3-(Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile: This OLED material leverages phenoxazine and carbazole for efficient TADF, achieving high external quantum efficiency (EQE) . In contrast, the target compound’s thiadiazole-piperazine structure may improve solubility and thermal stability, critical for device longevity.
Thiadiazole-Tetrazine Hybrid Systems
Compounds like 3,6-bis(4-(1,3,4-thiadiazol-2-yl)phenyl)-1,2,4,5-tetrazine share the thiadiazole motif but incorporate tetrazine for enhanced π-conjugation. These systems exhibit redshifted absorption/emission spectra compared to the target compound, highlighting the role of tetrazine in extending conjugation .
Biological Activity
3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a thiadiazole ring, a piperazine moiety, and a benzonitrile group, which contribute to its pharmacological properties.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. A common synthetic route includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. Careful control of reaction conditions such as temperature and pH is crucial for achieving high yields and purity.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that compounds with similar structures possess significant antimicrobial activity against various pathogens including Escherichia coli and Staphylococcus aureus .
- Anticancer Potential : Preliminary findings suggest that this compound may inhibit cancer cell proliferation through modulation of specific biochemical pathways .
- Enzyme Inhibition : It has been proposed that the compound acts as an inhibitor of fatty acid amide hydrolase (FAAH), which plays a role in pain modulation and inflammatory responses .
The exact mechanism of action for this compound involves interactions with various biological targets. These interactions may include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It may interact with receptors that regulate pain perception and microbial resistance .
Research Findings
Recent studies have focused on the biological activity of thiadiazole derivatives, highlighting their potential applications in treating infections and cancer. A comparative analysis with other similar compounds reveals distinct advantages:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide | Thiadiazole + Piperazine | FAAH inhibition | Selective for FAAH-1 over FAAH-2 |
| 2-amino-5-(benzothiazol-2-yl)thiazoles | Thiazole + Benzothiazole | Antimicrobial | Broad-spectrum activity |
| This compound | Thiadiazole + Piperazine + Benzonitrile | Anticancer, Antimicrobial | Multi-target action |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vitro and in vivo:
- In Vitro Antimicrobial Activity : A study demonstrated that the compound exhibited significant inhibition against Staphylococcus aureus, indicating its potential as a therapeutic agent against bacterial infections.
- Anticancer Efficacy : Research involving cancer cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis in certain cancer types.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile?
- Methodology : Utilize a multi-step approach involving:
- Coupling reactions : Piperazine-thiadiazole intermediates can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Carbonyl activation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzonitrile moiety to the piperazine-thiadiazole core .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) improve solubility and reaction kinetics. Monitor progress via TLC with silica GF254 plates .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR spectroscopy : Use and NMR to verify substituent positions and piperazine-thiadiazole connectivity .
- IR spectroscopy : Confirm carbonyl (C=O, ~1650–1750 cm) and nitrile (C≡N, ~2200–2260 cm) functional groups .
- Mass spectrometry : High-resolution MS (HRMS-EI) ensures molecular formula accuracy .
- Advanced Confirmation : Single-crystal X-ray diffraction resolves stereochemical ambiguities, though crystallization may require slow evaporation in ethanol/water mixtures .
Advanced Research Questions
Q. What methodologies are suitable for analyzing structure-activity relationships (SAR) of this compound in receptor binding studies?
- Approach :
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with target receptors (e.g., tyrosine kinases or GPCRs). Focus on the thiadiazole ring’s electron-deficient nature and benzonitrile’s π-stacking potential .
- In vitro assays : Test competitive binding against radiolabeled ligands in cell membranes. Quantify IC values using nonlinear regression analysis .
- Data Interpretation : Compare binding affinities of analogs (e.g., oxadiazole vs. thiadiazole derivatives) to identify critical pharmacophores .
Q. How can reaction intermediates be stabilized during the synthesis of this compound?
- Challenges : Thiadiazole and piperazine intermediates are prone to hydrolysis or oxidation.
- Solutions :
- Protecting groups : Use Boc or Fmoc groups for amine protection during coupling steps .
- Low-temperature conditions : Perform azide-alkyne cycloadditions (click chemistry) at 0–5°C to prevent side reactions .
- Inert atmosphere : Conduct reactions under nitrogen/argon to minimize oxidative degradation .
Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
- Tools :
- ADMET prediction : Use SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic stability .
Experimental Design & Data Analysis
Q. How should researchers address contradictory data in solubility studies of this compound?
- Case Example : Discrepancies in DMSO vs. aqueous solubility.
- Resolution :
- Dynamic light scattering (DLS) : Check for micelle formation in aqueous buffers.
- pH adjustment : Test solubility at physiological pH (7.4) using phosphate-buffered saline (PBS) .
- Co-solvents : Evaluate PEG-400 or cyclodextrin derivatives to enhance solubility without altering bioactivity .
Q. What in vitro models are appropriate for evaluating the compound’s antifungal activity?
- Models :
- Fungal tyrosinase inhibition : Adapt protocols from chalcone derivatives, using kojic acid as a positive control .
- MIC assays : Test against Candida albicans or Aspergillus strains in RPMI-1640 medium. Use broth microdilution per CLSI guidelines .
- Data Normalization : Express activity as % inhibition relative to vehicle controls, with triplicate replicates .
Safety & Handling
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Spill management : Neutralize with activated charcoal and dispose as hazardous waste .
- First aid : For skin contact, wash with soap/water; for eye exposure, irrigate with saline for 15+ minutes .
Tables
Table 1 : Key Synthetic Parameters for Piperazine-Thiadiazole Derivatives
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Coupling agent | EDC/HOBt in DCM | |
| Reaction temperature | 0–25°C (azide-alkyne reactions) | |
| Purification method | Silica gel (hexane/EtOAc 8:1) |
Table 2 : Analytical Data for Structural Confirmation
| Technique | Expected Outcome | Reference |
|---|---|---|
| NMR | δ 3.5–4.5 (piperazine protons) | |
| HRMS-EI | m/z 372.4 (M) | |
| IR | 2228 cm (C≡N stretch) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
